tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate
Description
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate (CAS: 10-F769963) is a bicyclic ether-amide derivative featuring a 10-membered bicyclo[3.3.2]decane scaffold. The molecule includes a tert-butyl carbamate group at the 7-position and an oxygen atom (oxa) at the 3-position.
Properties
CAS No. |
1445951-18-7 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization of Diamine Precursors
The bicyclic framework is often constructed via cyclization reactions between diamine intermediates and carbonyl-containing reagents. A representative protocol involves reacting N-Boc-protected diamines with bis-electrophiles under basic conditions. For example, treatment of a linear diamine with diethyl carbonate in ethanol containing sodium hydrogen carbonate at reflux (67% yield) facilitates simultaneous ring closure and carbamate formation. This method benefits from operational simplicity but requires precise stoichiometry to avoid oligomerization.
Palladium-Catalyzed Hydrogenation for Ring Closure
Hydrogenation plays a critical role in reducing unsaturated precursors to the saturated bicyclic structure. In one approach, a benzyl-protected intermediate undergoes hydrogenolysis over 10% palladium on carbon (Pd/C) at 1 atm H₂, achieving 74% yield after 1 hour. The reaction proceeds via cleavage of the benzyl group alongside selective reduction of imine bonds, highlighting the necessity of tert-butyloxycarbonyl (Boc) protection to prevent over-reduction.
Functionalization of the Bicyclic Core
Alkylation at the Bridgehead Nitrogen
Introducing substituents to the diazabicyclo system often employs alkylation reactions. A microwave-assisted protocol demonstrates efficient coupling of the bicyclic amine with epoxide derivatives. Heating a mixture of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate and 4-methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one in ethanol at 140°C for 1 hour under microwave irradiation yields the alkylated product (LC-MS m/z: 419 [M+H]⁺). This method showcases the compatibility of strained ether-oxygen systems with high-temperature conditions.
Acylation Using Chloroformate Reagents
Acylation reactions enable the installation of diverse carbamate functionalities. Reacting the free amine with benzyl chloroformate in dichloromethane (DCM) in the presence of triethylamine achieves 80% yield of the doubly protected derivative. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the chloroformate reagent.
Key Reaction Optimization Strategies
Solvent and Temperature Effects on Yield
Experimental data reveal critical solvent dependencies:
| Solvent | Reaction Type | Temperature | Yield | Source |
|---|---|---|---|---|
| Ethanol | Alkylation | Reflux | 67% | |
| THF | Acylation | RT | 93% | |
| DCM | Chloroformate Coupling | 20°C | 80% |
Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity in acylation reactions, while ethanol’s protic nature stabilizes transition states in alkylation steps. Microwave irradiation significantly reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating.
Catalytic Hydrogenation: Pressure and Catalyst Loading
Hydrogen pressure and catalyst ratios critically influence deprotection efficiency:
| H₂ Pressure | Catalyst Loading | Time | Yield |
|---|---|---|---|
| 1 atm | 10% Pd/C | 1 h | 74% |
| 45 psi | Wet Pd/C | 40 h | N/A |
Higher pressures (45 psi) enable complete deprotection of sterically hindered intermediates but require extended reaction times.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Adaptations
Scaling up laboratory procedures necessitates transitioning from batch to continuous flow systems. A pilot-scale synthesis of a related diazabicyclo compound achieved 89% yield using a tubular reactor with residence times under 10 minutes, demonstrating the feasibility of high-throughput production. Key parameters include precise temperature control (±2°C) and turbulent flow regimes to minimize side reactions.
Green Chemistry Approaches
Recent advances emphasize solvent substitution and catalyst recovery. Replacing dichloromethane with cyclopentyl methyl ether (CPME) in acylation steps reduces environmental impact while maintaining 85–90% yields. Heterogeneous catalysts like immobilized palladium on mesoporous silica enable five reuse cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophilic base, facilitating various chemical reactions. It can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS: 864448-41-9)
- Structure: Features a smaller 9-membered bicyclo[3.3.1]nonane ring system.
- Molecular Formula : C₁₁H₂₀N₂O₃ (molecular weight: 228.29) .
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate (CAS: 10-F769963)
- Structure : Larger 10-membered bicyclo[3.3.2]decane scaffold.
- Functional Impact: The extended ring may enhance conformational flexibility, influencing solubility and pharmacokinetic properties compared to the [3.3.1]nonane analog.
tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 1146951-37-2)
- Structure: Monocyclic pyrrolidine derivative with hydroxyl and methoxymethyl substituents.
- Functional Role : Lacks the bicyclic ether-amide framework, making it less rigid and more suited for applications requiring linear or flexible intermediates .
Q & A
Q. What are the established synthetic routes for tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate, and how can reaction conditions be optimized for academic lab-scale production?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from bicyclic ketones or ester precursors. A common approach involves:
Cyclization : Using tert-butyl esters under basic conditions (e.g., NaH or KOtBu) in anhydrous solvents like THF or DCM to form the bicyclic framework.
Functionalization : Introducing the 3-oxa and diaza groups via nucleophilic substitution or condensation reactions.
Purification : Recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Optimization involves adjusting reaction time, temperature, and catalyst loading. For example, computational tools like quantum chemical calculations can predict optimal transition states, reducing trial-and-error experimentation .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm bicyclic structure and tert-butyl/ester groups. Anomalies in coupling constants may indicate stereochemical impurities .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass (e.g., expected m/z for CHNO: 225.28) .
- HPLC-PDA : Reverse-phase chromatography with UV detection (210–260 nm) to assess purity and detect oxidation byproducts .
Q. What safety protocols and handling considerations are critical when working with this compound in oxygen-sensitive reactions?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous/O-free conditions.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
Compliance with institutional Chemical Hygiene Plans (e.g., 100% safety exam proficiency) is mandatory for advanced lab work .
Advanced Research Questions
Q. How can computational chemistry tools be integrated with experimental approaches to predict reaction pathways for novel derivatives of this bicyclic scaffold?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software).
- Machine Learning : Train models on existing reaction databases to predict regioselectivity in functionalization (e.g., tert-butyl group stability under acidic conditions) .
- Feedback Loops : Experimental data (e.g., failed reactions) refine computational predictions, accelerating derivative synthesis .
Q. What strategies resolve discrepancies between theoretical predictions and experimental outcomes in the synthesis of complex bicyclic compounds like this?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions to isolate variables (e.g., trace moisture or catalyst lot variations).
- In Situ Analysis : Use techniques like FTIR or Raman spectroscopy to monitor intermediate formation.
- Data-Driven Adjustments : Apply ICReDD’s "chemical reaction design" framework to reconcile computational and empirical data, focusing on steric/electronic mismatches .
Q. How do steric and electronic factors influence regioselectivity in functionalization reactions of this diazabicyclo scaffold?
- Methodological Answer :
- Steric Maps : Generate 3D models (e.g., using Avogadro or PyMOL) to visualize hindered sites (e.g., tert-butyl group blocking axial attacks).
- Electrostatic Potential Analysis : Identify nucleophilic/electrophilic regions via Mulliken charges.
- Experimental Validation : Compare outcomes of alkylation vs. acylation reactions to quantify steric vs. electronic dominance .
Q. What methodologies enable comparative analysis of catalytic systems for asymmetric transformations using this compound?
- Methodological Answer :
- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for enantioselective functionalization.
- Kinetic Profiling : Measure rate constants and enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Process Simulation : Use Aspen Plus or COMSOL to model heat/mass transfer effects in scaled-up asymmetric syntheses .
Q. What are the best practices for designing multi-step syntheses involving this compound as a key intermediate in heterocyclic chemistry?
- Methodological Answer :
- Retrosynthetic Planning : Break down target molecules into fragments compatible with the bicyclic core (e.g., peptide coupling for diaza groups).
- Protection-Deprotection : Use acid-labile groups (e.g., Boc) for temporary masking of reactive sites.
- Scalability Assessment : Evaluate batch vs. continuous flow reactors for steps requiring precise temperature control (e.g., exothermic cyclizations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
